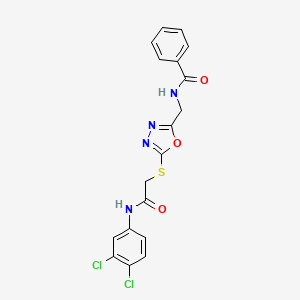

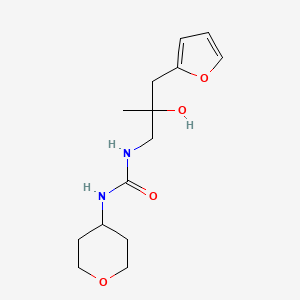

3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is a complex molecule that appears to be related to various research studies involving brominated aromatic compounds and propanamides. Although the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic propanamides typically involves halogenated hydrocarbon amination reactions or cyclization reactions. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a reaction between a chloro propanamide and dimethylamine hydrochloride . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from a brominated propanone and ethanolamine . These methods suggest that the synthesis of the compound may also involve halogenated intermediates and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopies. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was found to crystallize in two polymorphs, both in the monoclinic system . Another compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, also crystallizes in the monoclinic system . These findings suggest that the compound "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" may also exhibit polymorphism and crystallize in a similar system.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, 2-Hydroxy-2-methylpropiophenone, which shares a similar hydroxy-methylpropiophenone moiety, undergoes multiple arylation reactions in the presence of a palladium catalyst and aryl bromides . This indicates that the compound may also be reactive towards palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. The crystal packing of some compounds is influenced by hydrogen bonding, as seen in the case of some N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides . Additionally, the biological activity of related compounds, such as anti-Mycobacterium phlei activity, has been reported . These insights suggest that "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" may also exhibit specific intermolecular interactions and biological activities.

Aplicaciones Científicas De Investigación

Green Chemistry Applications

Ionic liquid halide nucleophilicity has been explored for the cleavage of ethers, providing a green protocol for regenerating phenols from ethers. This method involves the use of bromide ion in ionic liquid form, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), for the nucleophilic displacement of an alkyl group, demonstrating its utility in demethylation reactions and ether cleavage with moderate to good yield. The approach emphasizes environmental friendliness and effectiveness with reduced excess of hydrobromic acid, showcasing an attractive green chemical method (Boovanahalli, Kim, & Chi, 2004).

Antimicrobial and Antifungal Activities

Research into the bioactive constituents of "Jolyna laminarioides" has identified compounds with chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii. This highlights the potential of such compounds in developing antimicrobial agents (Atta-ur-rahman et al., 1997). Additionally, bromophenol derivatives from the red alga "Rhodomela confervoides" have shown selective cytotoxicity against human cancer cell lines, suggesting their potential in antitumor studies (Zhao et al., 2004).

Propiedades

IUPAC Name |

3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJDEFDZSBWZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)